

Application Notes and Protocols for SR-1277 Administration in Mouse Models

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Compound of Interest

Compound Name: SR-1277
Cat. No.: B10763949

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Introduction

SR-1277 is a potent, selective, and ATP-competitive inhibitor of Casein Kinase 1 δ (CK1 δ) and CK1 ϵ [1][2]. These serine/threonine kinases are crucial regulators of various cellular processes, including cell cycle progression, signal transduction, and neurogenesis[3]. Aberrant CK1 δ/ϵ activity has been implicated in the pathogenesis of several cancers, including medulloblastoma and breast cancer, making them attractive therapeutic targets[3][4][5]. Preclinical studies in mouse models have demonstrated the anti-proliferative effects of **SR-1277**, highlighting its potential as a cancer therapeutic[6]. These application notes provide a comprehensive overview of **SR-1277**, including its mechanism of action, quantitative data from mouse studies, and detailed experimental protocols for its administration in mouse models of cancer.

Data Presentation

In Vitro Kinase Inhibition Profile of SR-1277

Kinase Target	IC50 (nM)	Reference
CK1δ	49	[1][2]
CK1ε	260	[1][2]
FLT3	305	[1]
CDK6/cyclin D3	311	[1]
CDK9/cyclin K	109	[1]
CDK4/cyclin D1	1340	[1]

In Vivo Pharmacokinetic Parameters of SR-1277 in Mice

Parameter	Value	Dosing	Reference
C _{max}	1.2 μM	1 mg/kg, intravenous	[1]
Clearance (Cl)	2.8 ml/min/kg	1 mg/kg, intravenous	[1]
AUC	1.26 μM·h	1 mg/kg, intravenous	[1]
Half-life (T _{1/2})	1.42 h	1 mg/kg, intravenous	[1]
Brain Penetration	24%	1 mg/kg, intravenous	[1]

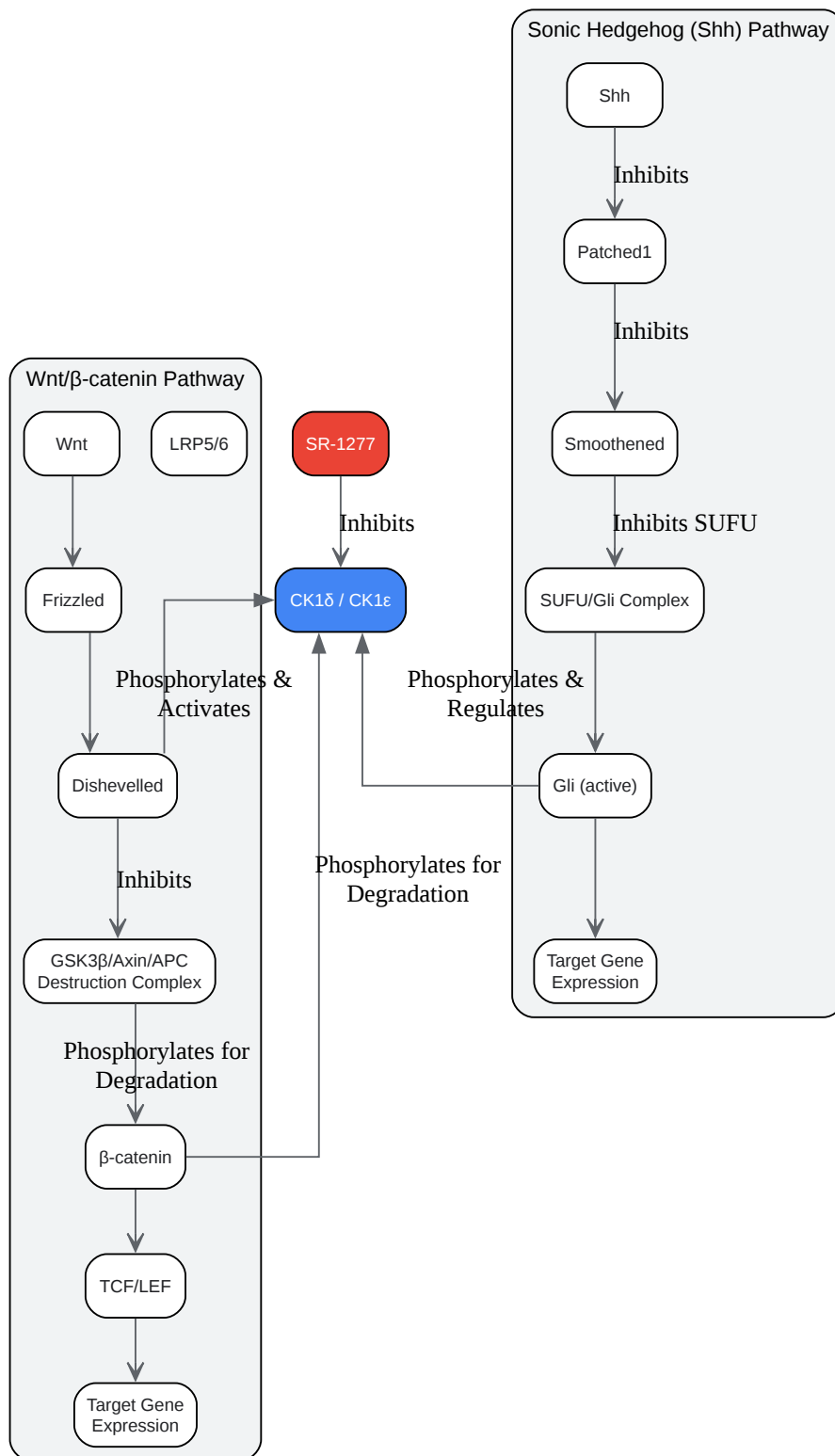
In Vivo Efficacy of SR-1277 in a Mouse Model

Mouse Model	Treatment Regimen	Effect	Reference
Subcutaneous Ptch1+/- tumor allografts	20 mg/kg, b.i.d.	Decreased proliferation of tumor cells	[6]

Signaling Pathways

SR-1277 exerts its effects primarily through the inhibition of CK1δ and CK1ε, which are key components of multiple signaling pathways implicated in cancer.

SR-1277 Mechanism of Action



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Caption: **SR-1277** inhibits CK1δ/ε, impacting both Wnt/β-catenin and Shh signaling pathways.

Experimental Protocols

Protocol 1: Preparation of **SR-1277** for In Vivo Administration

This protocol provides a general guideline for the preparation of **SR-1277** for administration to mice. The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.

Materials:

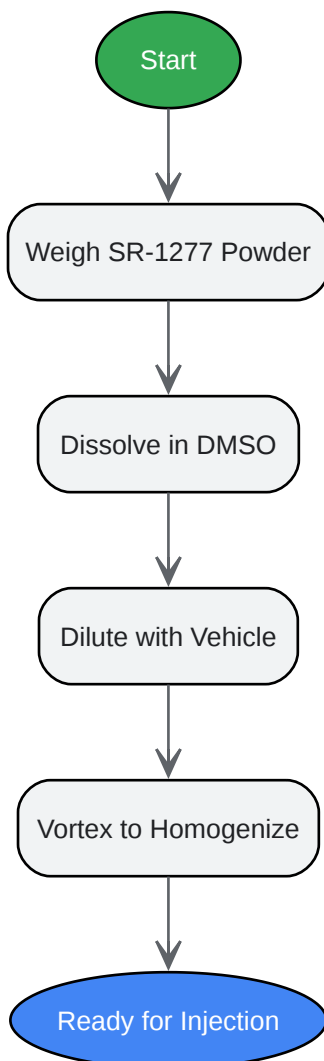
- **SR-1277** (solid form)[6]
- Dimethyl sulfoxide (DMSO)[6]
- Vehicle solution (e.g., 20% (2-hydroxypropyl)- β -cyclodextrin in 25 mM citrate buffer, or a mixture of PEG400, Tween 80, and saline)
- Sterile, light-protected microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles

Procedure:

- **Weighing SR-1277:** In a sterile, light-protected microcentrifuge tube, accurately weigh the required amount of **SR-1277** powder.
- **Initial Solubilization:** Add a small volume of DMSO to the **SR-1277** powder to create a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved. The solubility of **SR-1277** in DMSO is 10 mg/mL[6].
- **Dilution in Vehicle:** While vortexing, slowly add the vehicle solution to the DMSO stock to achieve the final desired concentration for injection. The final concentration of DMSO in the injection solution should be kept to a minimum (typically <10%) to avoid toxicity.

- Final Formulation: Continue to vortex the solution until it is clear and homogenous. If precipitation occurs, gentle warming and sonication may be necessary.
- Storage: Prepare the formulation fresh on the day of use. If temporary storage is required, keep the solution at 2-8°C, protected from light[6].

SR-1277 Formulation Workflow



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Caption: Workflow for the preparation of **SR-1277** for in vivo administration.

Protocol 2: Administration of **SR-1277** in a Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous tumor model and subsequent treatment with **SR-1277**. This is based on the study that used a 20 mg/kg, b.i.d. dosing regimen[6].

Materials:

- Cancer cell line of interest (e.g., medulloblastoma or breast cancer cell lines)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)
- Prepared **SR-1277** formulation
- Sterile syringes and needles (27-30 gauge for injection, larger gauge for cell handling)
- Anesthetic (e.g., isoflurane)
- Calipers for tumor measurement

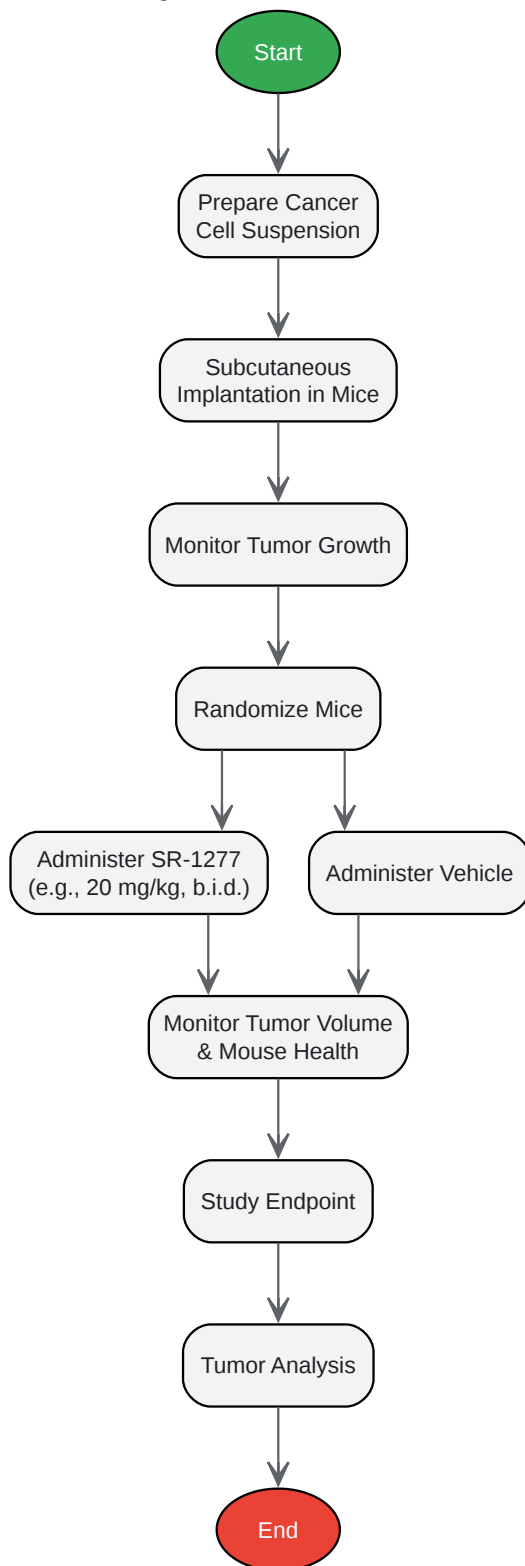
Procedure:

- Cell Preparation:
 - Culture cancer cells to 80-90% confluency.
 - Harvest cells by trypsinization, wash with PBS, and resuspend in a known volume of serum-free medium or PBS.
 - Perform a cell count and determine cell viability (should be >95%).
 - Centrifuge the required number of cells and resuspend in a 1:1 mixture of PBS and Matrigel to the desired final cell concentration (e.g., 1×10^7 cells/mL). Keep the cell suspension on ice.

- Xenograft Implantation:
 - Anesthetize the mouse using an appropriate method.
 - Inject the cell suspension (typically 100-200 μL) subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **SR-1277** Administration:
 - Administer **SR-1277** at the predetermined dose (e.g., 20 mg/kg) via the desired route (e.g., intraperitoneal or oral gavage). The original study does not specify the route of administration for the 20 mg/kg dose[6]. Intraperitoneal injection is a common route for preclinical studies.
 - Administer the treatment twice daily (b.i.d.).
 - The control group should receive the vehicle solution following the same schedule and route of administration.
- Monitoring and Endpoint:
 - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
 - Observe the general health and behavior of the mice daily.
 - Continue treatment for the planned duration of the study or until tumors in the control group reach a predetermined endpoint size.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Subcutaneous Xenograft and SR-1277 Treatment Workflow



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Caption: Workflow for a subcutaneous xenograft study with **SR-1277** treatment.

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